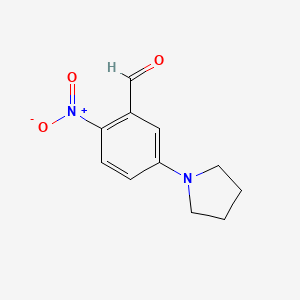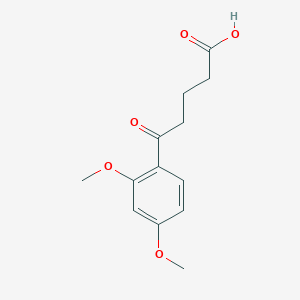
3-Metoxi-4-metilbenzaldehído
Descripción general
Descripción
3-Methoxy-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H10O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group (-OCH3) at the third position and a methyl group (-CH3) at the fourth position. This compound is known for its pleasant aroma and is used in various applications, including the synthesis of pharmaceuticals and fragrances .
Aplicaciones Científicas De Investigación
3-Methoxy-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research has explored its potential as an antifungal and antimicrobial agent due to its ability to inhibit the growth of certain pathogens.
Mecanismo De Acción
Target of Action
Like other aldehydes, it may interact with various biological macromolecules such as proteins and nucleic acids .
Mode of Action
3-Methoxy-4-methylbenzaldehyde, being an aldehyde, can undergo nucleophilic addition reactions with various nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen atom in these compounds acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its structural similarity to other benzaldehyde derivatives, it might be involved in pathways related to aromatic compound metabolism .
Pharmacokinetics
Its molecular properties suggest that it may have high gastrointestinal absorption and may be bbb (blood-brain barrier) permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.87, which could influence its distribution and bioavailability .
Result of Action
Based on its reactivity, it may form adducts with biological macromolecules, potentially altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 3-Methoxy-4-methylbenzaldehyde. For instance, its reactivity towards nucleophiles might be enhanced in a basic environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methoxy-4-methylbenzaldehyde can be synthesized through several methods. One common method involves the formylation of 3-methoxy-4-methylbenzene (p-cresol) using the Vilsmeier-Haack reaction. This reaction uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group (-CHO) into the aromatic ring .
Industrial Production Methods
In industrial settings, the production of 3-methoxy-4-methylbenzaldehyde often involves the oxidation of 3-methoxy-4-methyltoluene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methoxy-4-methylbenzoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3-methoxy-4-methylbenzyl alcohol, using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3-Methoxy-4-methylbenzoic acid.
Reduction: 3-Methoxy-4-methylbenzyl alcohol.
Substitution: Various halogenated derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
3-Methoxy-4-methylbenzaldehyde can be compared with other similar compounds, such as:
3-Hydroxy-4-methoxybenzaldehyde: This compound has a hydroxyl group (-OH) instead of a methyl group, which can significantly alter its chemical properties and reactivity.
4-Methoxybenzaldehyde: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
3-Chloro-4-methoxybenzaldehyde: Contains a chlorine atom, which can introduce different electronic effects and reactivity patterns.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of functional group modifications in aromatic aldehydes.
Propiedades
IUPAC Name |
3-methoxy-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-3-4-8(6-10)5-9(7)11-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDHPUFLDYYBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405828 | |
| Record name | 3-Methoxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24973-22-6 | |
| Record name | 3-Methoxy-4-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24973-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Methoxy-4-methylbenzaldehyde in chemical synthesis?
A1: 3-Methoxy-4-methylbenzaldehyde serves as a valuable starting material in organic synthesis. For example, it plays a crucial role in synthesizing complex molecules like mimosamycin []. Researchers utilize its reactive aldehyde group for various transformations, such as converting it to an isoquinoline derivative via a multistep process, ultimately leading to mimosamycin [].
Q2: Has 3-Methoxy-4-methylbenzaldehyde been found in natural sources?
A2: Yes, research indicates that 3-Methoxy-4-methylbenzaldehyde is not just a synthetic compound but also exists in nature. It was identified as a constituent of Mentha spicata, commonly known as spearmint []. This discovery marks the first reported instance of this compound being isolated from the Mentha genus [].
Q3: Can you elaborate on the role of 3-Methoxy-4-methylbenzaldehyde in the synthesis of cyclopropapyrroloindolequinones?
A3: 3-Methoxy-4-methylbenzaldehyde is a key building block in the total synthesis of a cyclopropapyrroloindolequinone analog of mitomycin A []. The synthesis starts with the conversion of commercially available 4-methylsalicylic acid to 3-Methoxy-4-methylbenzaldehyde through a series of reactions, including a selective ortho-formylation and a Baeyer-Villiger oxidation []. This modified benzaldehyde then undergoes several transformations, including a nitrene cyclization to form a trisubstituted indole, ultimately leading to the target cyclopropapyrroloindolequinone [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine](/img/structure/B1309293.png)
![3-(2-{[(2-fluorophenyl)methoxy]imino}ethyl)-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B1309294.png)
![Methyl 3-[[2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate](/img/structure/B1309297.png)


![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)
![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)
![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}isonicotinohydrazide](/img/structure/B1309309.png)


![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)


